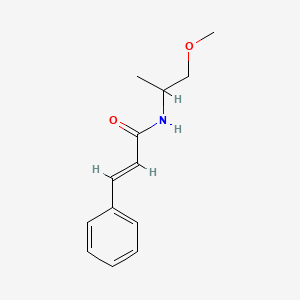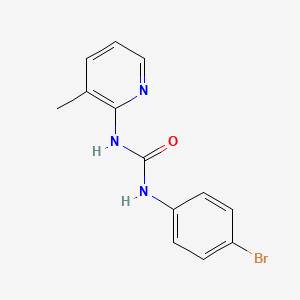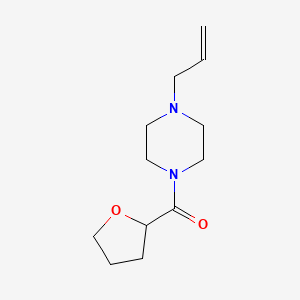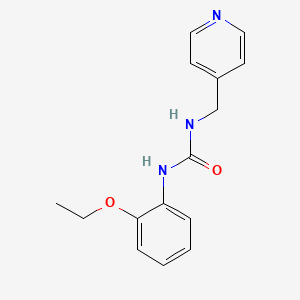![molecular formula C28H19NO4 B5315123 2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5315123.png)
2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as MIQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
MIQ exerts its effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, MIQ has been shown to inhibit the expression of genes involved in cell proliferation and induce apoptosis through activation of caspase enzymes. In neuroprotection, MIQ has been shown to modulate the expression of genes involved in inflammation and oxidative stress, leading to a reduction in neuronal damage.
Biochemical and Physiological Effects:
MIQ has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In animal models, MIQ has been shown to reduce inflammation and alleviate symptoms of inflammatory diseases. MIQ has also been shown to have a protective effect on neurons and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MIQ in lab experiments is its potential to inhibit cell proliferation and induce apoptosis in cancer cells. MIQ has also been shown to have a protective effect on neurons and reduce neuroinflammation, making it a potential candidate for neuroprotection studies. However, one limitation of MIQ is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For MIQ research include further exploration of its potential applications in cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies could also focus on improving the solubility of MIQ to make it more accessible for use in experiments. Additionally, further research could be conducted to investigate the mechanisms of action of MIQ and identify potential targets for therapeutic interventions.
Métodos De Síntesis
MIQ can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura coupling reaction. In the Pictet-Spengler reaction, 3-(4-methoxyphenyl)acrylic acid is reacted with 1,2,3,4-tetrahydroisoquinoline to produce the intermediate compound, which is then cyclized to form MIQ. In the Suzuki-Miyaura coupling reaction, 4-bromo-3-(4-methoxyphenyl)acrylic acid is reacted with 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a catalyst to form MIQ.
Aplicaciones Científicas De Investigación
MIQ has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, MIQ has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, MIQ has been shown to have a protective effect on neurons and reduce neuroinflammation. In anti-inflammatory therapy, MIQ has been shown to reduce inflammation and alleviate symptoms in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO4/c1-33-22-15-8-18(9-16-22)10-17-25(30)19-11-13-21(14-12-19)29-27(31)23-6-2-4-20-5-3-7-24(26(20)23)28(29)32/h2-17H,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUPILNHIMBLKK-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
![5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5315068.png)

![3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate](/img/structure/B5315086.png)


![3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde](/img/structure/B5315119.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxoacetamide](/img/structure/B5315125.png)
![8-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315127.png)
![2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5315128.png)


